Home > Products > Screening Compounds P97784 > Antibiotic 42867
Antibiotic 42867 - 122753-17-7

Antibiotic 42867

Catalog Number: EVT-1589598
CAS Number: 122753-17-7
Molecular Formula: C72H86ClN9O28
Molecular Weight: 1560.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

A42867 was discovered during research aimed at identifying new glycopeptide antibiotics with improved biological activities. The compound is produced by specific strains of Actinomadura under aerobic conditions, utilizing nutrient-rich broths for optimal growth and antibiotic production .

Classification

Antibiotic 42867 belongs to the class of glycopeptide antibiotics. These antibiotics are characterized by their ability to inhibit bacterial cell wall synthesis, primarily affecting Gram-positive organisms. Glycopeptides are crucial in clinical settings due to their effectiveness against multi-drug resistant strains .

Synthesis Analysis

Methods

The synthesis of Antibiotic 42867 involves fermentation processes using Actinomadura strains. The production typically requires controlled aerobic conditions and nutrient media conducive to the growth of these microorganisms. The isolation of the antibiotic from fermentation broths involves various purification techniques, including solvent extraction and chromatographic methods.

Technical Details

The fermentation process is optimized to maximize yield and purity. Specific parameters such as temperature, pH, and aeration rates are meticulously controlled during the incubation period. Following fermentation, the antibiotic is extracted using organic solvents, and further purification is achieved through high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Structure

The molecular structure of Antibiotic 42867 includes a complex arrangement characteristic of glycopeptides, featuring a peptide backbone linked to sugar moieties. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure in detail .

Data

The structural analysis indicates that A42867 contains multiple sugar units attached to a core peptide structure, which contributes to its antibacterial activity. The exact configuration of these sugars and their role in binding to bacterial targets is essential for understanding its mechanism of action .

Chemical Reactions Analysis

Reactions

Antibiotic 42867 undergoes various chemical reactions that are crucial for its activity. Primarily, it interacts with bacterial cell wall precursors, inhibiting their synthesis. This mechanism is similar to that of other glycopeptides but may involve unique interactions due to its specific structure.

Technical Details

The reaction kinetics and binding affinities of A42867 with its targets are studied using biochemical assays. These studies help in determining the minimum inhibitory concentration (MIC) necessary for effective bacterial inhibition .

Mechanism of Action

Process

Antibiotic 42867 exerts its antibacterial effects by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in the bacterial cell wall. This binding inhibits transglycosylation and transpeptidation processes essential for cell wall synthesis.

Data

Research indicates that A42867 demonstrates potent activity against various Gram-positive bacteria, including resistant strains. Its mechanism is characterized by rapid bactericidal action at concentrations comparable to other established glycopeptides .

Physical and Chemical Properties Analysis

Physical Properties

Antibiotic 42867 is typically presented as a white to off-white powder with high solubility in water and organic solvents. Its stability under various pH conditions makes it suitable for formulation into different pharmaceutical preparations.

Chemical Properties

The compound has a complex molecular weight and exhibits characteristics typical of glycopeptides, including susceptibility to hydrolysis under acidic conditions. Its stability profile is crucial for ensuring efficacy during storage and administration .

Applications

Scientific Uses

Antibiotic 42867 has significant potential applications in clinical microbiology due to its effectiveness against antibiotic-resistant bacteria. It is being investigated for use in treating serious infections caused by multidrug-resistant Gram-positive pathogens.

Additionally, ongoing research aims to explore its use in combination therapies, enhancing the effectiveness of existing antibiotics while mitigating resistance development . The unique properties of A42867 also position it as a candidate for further development into new therapeutic agents targeting resistant infections.

Historical Context and Discovery of Antibiotic 42867

Origins in Natural Product Screening: Soil Microbiome and Actinomycete Phylogeny

Antibiotic A42867 emerged during a targeted screening initiative in 1989 aimed at identifying novel glycopeptide antibiotics within soil microbiomes. Researchers employed affinity chromatography with an acyl-D-alanyl-D-alanine probe to selectively capture compounds targeting bacterial cell wall precursors. This method capitalized on the conserved D-Ala-D-Ala motif in peptidoglycan biosynthesis, enabling isolation of A42867 from a strain of Nocardia nov. sp. (ATCC 53492) [1]. The discovery aligned with the "golden age" of antibiotic discovery (1940–1962), when soil-derived actinomycetes—particularly Streptomyces and rare genera like Nocardia—yielded most clinically used natural product antibiotics [4] [6].

Actinomycete phylogeny played a crucial role in A42867’s discovery. The Nocardia genus occupies a distinct evolutionary branch within the Actinomycetia class, differing from glycopeptide-producing Amycolatopsis (vancomycin producer) in secondary metabolite profiles and niche adaptation. Soil microbiomes remain rich reservoirs for actinomycete diversity, with an estimated 99% of bacterial species historically deemed "unculturable" using standard techniques [2]. Modern approaches like the iChip device now facilitate the cultivation of such strains, revealing novel antibiotics like teixobactin from Eleftheria terrae [2].

Table 1: Key Characteristics of Antibiotic A42867

PropertyDetail
Discovery Year1989
Producing OrganismNocardia nov. sp. ATCC 53492
Screening MethodAffinity chromatography (acyl-D-alanyl-D-alanine probe)
Antibiotic ClassGlycopeptide (ristocetin-vancomycin family)
Novelty BasisUnique sugar moiety and mono-chlorinated peptide core vs. vancomycin

Serendipitous Discovery vs. Targeted Isolation Strategies

A42867 exemplifies a hybrid discovery paradigm: systematic screening informed by molecular targets, coupled with serendipitous organism isolation. Unlike Fleming’s accidental penicillin discovery [6], researchers intentionally probed soil samples for glycopeptides binding to cell wall precursors. However, the presence of Nocardia ATCC 53492 in tested soils was fortuitous, underscoring the role of ecological serendipity in natural product discovery [1].

Modern strategies contrast sharply with early approaches:

  • Targeted Methods: Genome mining identifies biosynthetic gene clusters (BGCs) in sequenced actinomycetes (e.g., Amycolatopsis sp. DEM30355’s tatiomicin BGC [7]).
  • Cultivation Innovations: Extended incubation (≥12 weeks) and selective heating enabled isolation of slow-growing Eleftheria terrae, producer of teixobactin [2].
  • Metagenomic Analysis: Sponge symbionts and extreme-environment actinomycetes reveal cryptic BGCs absent in lab-cultured strains [7] [10].

For A42867, affinity chromatography served as a precursor to contemporary target-directed screens, bridging empirical and rational discovery philosophies.

Taxonomic Classification of Source Organism and Biosynthetic Gene Cluster Identification

The A42867-producing strain was taxonomically classified as Nocardia nov. sp. ATCC 53492—a soil-dwelling actinomycete phylogenetically proximal to Nocardia orientalis (vancomycin producer) but genetically distinct [1]. Actinomycete taxonomy critically influences secondary metabolism; Nocardia BGCs frequently encode halogenated glycopeptides, whereas Amycolatopsis clusters produce complex polyketides like rishirilides [7].

Although the original 1989 study predated genomic sequencing [1], subsequent glycopeptide BGC analyses reveal conserved features:

  • Core Domains: Non-ribosomal peptide synthetases (NRPS), halogenases, and glycosyltransferases.
  • Sugar Biosynthesis: Genes for TDP-deoxyhexose synthesis differentiate A42867 from vancomycin’s vancosamine pathway.
  • Regulatory Elements: Pathway-specific regulators control glycopeptide export/resistance [8].

Table 2: Actinomycete Genera and Associated Antibiotic BGCs

GenusAntibiotic ExampleBGC TypeDistinct Features
NocardiaA42867GlycopeptideHalogenated aglycone; variable sugars
AmycolatopsisVancomycinGlycopeptideCross-linked heptapeptide; vancosamine
StreptomycesHerbicidin ANucleosideUndecose core; O-tiglyl transferases
EleftheriaTeixobactinDepsipeptideNon-ribosomal; targets lipid II

Reconstructed BGCs for related compounds (e.g., tatiomicin in Amycolatopsis [7]) suggest A42867’s cluster likely contains:

  • NRPS modules for peptide backbone assembly
  • Halogenase (single chlorination site)
  • Glycosyltransferases for attachment of novel deoxysugars
  • Export/resistance genes [1] [8].

The evolutionary divergence of Nocardia from other actinomycetes underscores its potential for yielding glycopeptides with enhanced activity against Gram-positive pathogens, including vancomycin-resistant strains [1] [8].

Concluding Remarks

Antibiotic A42867 exemplifies the enduring value of soil actinomycetes in antibiotic discovery. Its 1989 isolation presaged modern strategies—combining ecological sampling, targeted screening, and genomic exploration—to address antimicrobial resistance. As uncultured bacteria and metagenomic mining yield new scaffolds (e.g., clovibactin [2]), A42867 remains a model for glycopeptide diversification through actinomycete phylogeny. Future discovery efforts will hinge on integrating taxonomy, BGC ecology, and innovative cultivation to access "silent" clusters in underexplored taxa [7] [10].

Properties

CAS Number

122753-17-7

Product Name

Antibiotic 42867

IUPAC Name

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[2,3,4-trihydroxy-5-oxo-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexoxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

Molecular Formula

C72H86ClN9O28

Molecular Weight

1560.9 g/mol

InChI

InChI=1S/C72H86ClN9O28/c1-26(2)15-38(76-6)64(96)81-53-56(90)31-10-14-44(37(73)17-31)109-46-19-32-18-45(62(46)104-24-42(86)57(91)58(92)43(87)25-105-71-60(94)59(93)55(89)27(3)107-71)108-34-11-7-29(8-12-34)61(110-48-23-72(5,75)63(95)28(4)106-48)54-69(101)80-52(70(102)103)36-20-33(83)21-41(85)49(36)35-16-30(9-13-40(35)84)50(66(98)82-54)79-67(99)51(32)78-65(97)39(22-47(74)88)77-68(53)100/h7-14,16-21,26-28,38-39,42,48,50-61,63,71,76,83-86,89-95H,15,22-25,75H2,1-6H3,(H2,74,88)(H,77,100)(H,78,97)(H,79,99)(H,80,101)(H,81,96)(H,82,98)(H,102,103)

InChI Key

PEAKWELFUAMNDG-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC(=O)C(C(C(COC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C(C(=O)NC(C(=O)NC4C(=O)NC6C7=CC(=C(C=C7)O)C8=C(C=C(C=C8O)O)C(NC(=O)C(C(C9=CC=C(O3)C=C9)OC1CC(C(C(O1)C)O)(C)N)NC6=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)O)O)O)O)O

Synonyms

A 42867
A-42867

Canonical SMILES

CC1C(C(C(C(O1)OCC(=O)C(C(C(COC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C(C(=O)NC(C(=O)NC4C(=O)NC6C7=CC(=C(C=C7)O)C8=C(C=C(C=C8O)O)C(NC(=O)C(C(C9=CC=C(O3)C=C9)OC1CC(C(C(O1)C)O)(C)N)NC6=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.